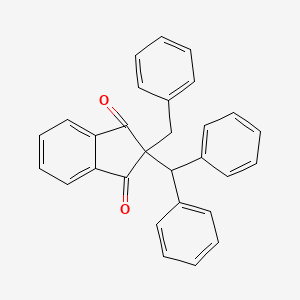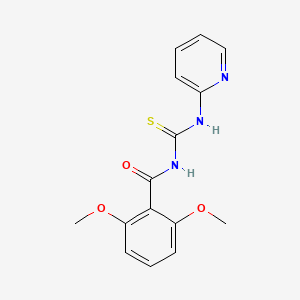
2-benzyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that features both benzhydryl and benzyl groups attached to an indene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. One possible route could involve the alkylation of an indene-dione precursor with benzhydryl and benzyl halides under basic conditions. The reaction conditions might include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE: can be compared with other indene-dione derivatives, such as:
Uniqueness
The uniqueness of 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE lies in its dual benzhydryl and benzyl substitutions, which might confer distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C29H22O2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-benzhydryl-2-benzylindene-1,3-dione |
InChI |
InChI=1S/C29H22O2/c30-27-24-18-10-11-19-25(24)28(31)29(27,20-21-12-4-1-5-13-21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26H,20H2 |
InChI-Schlüssel |
KEUXENBEHDDXFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B10871623.png)
![2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B10871624.png)
![7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871626.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871633.png)
![methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871645.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10871646.png)
![2-chloro-5-[3-(6-hydroxypyridazin-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10871649.png)


![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10871666.png)
![13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10871669.png)
![7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10871670.png)
![Ethyl 5-[({[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}amino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10871676.png)
